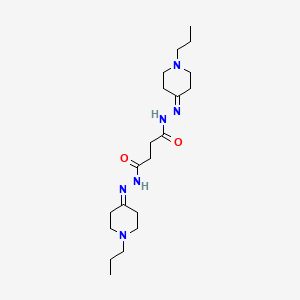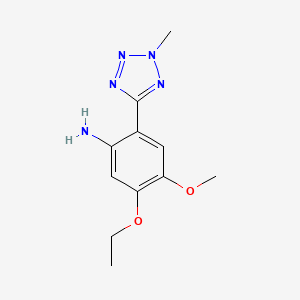
N',N'-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes two piperidine rings connected through a butanedihydrazide linker. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE typically involves the reaction of 1-propyl-4-piperidone with butanedihydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-Propyl-4-piperidone: A precursor in the synthesis of N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE
N,N’-bis[(1-propylpiperidin-4-ylidene)amino]butanediamide: Another piperidine derivative with similar structural features.
Uniqueness
N’,N’-BIS(1-PROPYLPIPERIDIN-4-YLIDENE)BUTANEDIHYDRAZIDE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N,N'-bis[(1-propylpiperidin-4-ylidene)amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O2/c1-3-11-25-13-7-17(8-14-25)21-23-19(27)5-6-20(28)24-22-18-9-15-26(12-4-2)16-10-18/h3-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWQHPMKCWSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CCC(=O)NN=C2CCN(CC2)CCC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4895585.png)

![2-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]ethanol](/img/structure/B4895596.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate](/img/structure/B4895663.png)
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)


